5-[3-(Propan-2-yl)phenyl]-1,3-oxazole

Catalog No.
S6621844
CAS No.
2364585-40-8
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(Propan-2-yl)phenyl]-1,3-oxazole

CAS Number

2364585-40-8

Product Name

5-[3-(Propan-2-yl)phenyl]-1,3-oxazole

IUPAC Name

5-(3-propan-2-ylphenyl)-1,3-oxazole

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-14-12/h3-9H,1-2H3

InChI Key

KWPWIZYIUPQYMX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC(=C1)C2=CN=CO2

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CN=CO2

5-[3-(Propan-2-yl)phenyl]-1,3-oxazole is a heterocyclic organic compound characterized by its oxazole ring, which consists of a five-membered aromatic structure containing nitrogen and oxygen atoms. This compound exhibits a unique structure due to the presence of a propan-2-yl group (isopropyl) attached to a phenyl group at the 3-position of the oxazole. The molecular formula for 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole is C12H13N2OC_{12}H_{13}N_{2}O, and its molecular weight is approximately 201.25 g/mol .

Typical of oxazole derivatives:

  • Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, where reagents such as halogens or alkyl halides are introduced to modify the structure .

Research indicates that 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole exhibits potential biological activities. It has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains and fungi. Additionally, studies suggest that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .

The synthesis of 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole typically involves several methods:

  • Condensation Reactions: One common approach includes the condensation of appropriate aldehydes with isocyanates followed by cyclization to form the oxazole ring.
  • Flow Synthesis: Recent advancements have introduced flow synthesis techniques, allowing for rapid production and improved safety profiles compared to traditional batch methods. This involves using a continuous flow reactor where starting materials are mixed and reacted under controlled conditions .
  • Cyclization of β-Hydroxy Amides: Another method involves cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® under flow conditions to yield the desired oxazole structure efficiently .

5-[3-(Propan-2-yl)phenyl]-1,3-oxazole has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing new antimicrobial and anti-inflammatory drugs.
  • Material Science: The compound is also explored as an intermediate in synthesizing advanced materials and agrochemicals.
  • Chemical Research: It serves as a building block in organic synthesis, enabling the creation of more complex molecules .

Studies on the interaction of 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole with biological targets have shown that it can modulate enzyme activity and receptor interactions. This modulation can lead to various biological effects, including inhibition of microbial growth and potential therapeutic benefits in inflammatory conditions . In silico studies have also been performed to predict its binding affinity to specific targets, aiding in drug design efforts .

Several compounds share structural similarities with 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazoleC12H12N2O3C_{12}H_{12}N_{2}O_{3}Contains a nitrophenyl substituent; potential for different biological activity due to nitro group presence .
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylureaC10H17N3O2C_{10}H_{17}N_{3}O_{2}Urea derivative; exhibits distinct reactivity due to urea functional group.
N-(1-Aryl)-4-isopropylbenzamide derivativesVariesSimilar structural motifs; often explored for their pharmacological properties .

Uniqueness

The uniqueness of 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole lies in its specific substitution pattern on the oxazole ring and its promising biological activities. Unlike other derivatives that may focus on different functional groups or substituents, this compound's combination of isopropyl and phenyl groups enhances its potential interactions with biological targets while maintaining stability under various conditions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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